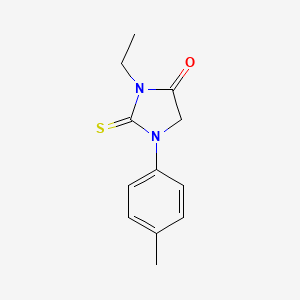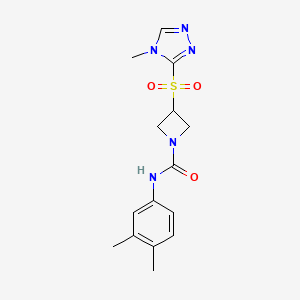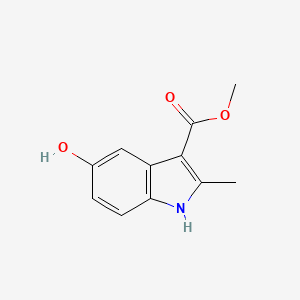
3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazolidinones, like “3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one”, are a class of compounds that contain a five-membered ring with two nitrogen atoms and a carbonyl group. They are often used in organic synthesis due to their reactivity .
Molecular Structure Analysis
The molecular structure of “3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one” would consist of a five-membered imidazolidinone ring substituted with an ethyl group at the 3-position and a 4-methylphenyl group at the 1-position .Chemical Reactions Analysis
Imidazolidinones can participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, allowing them to participate in a wide range of transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For “3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one”, we can predict that it would have properties typical of other imidazolidinones, such as being a solid at room temperature and being soluble in common organic solvents .Applications De Recherche Scientifique
Applications in Electrochemistry
The compound 3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one and its derivatives have been explored in the field of electrochemistry. For instance, derivatives like 5-[2-(Methylthio)ethyl]-3-phenyl-2-thioxoimidazolidin-4-one were studied for their electrochemical behavior using techniques such as cyclic voltammetry and rotating disk electrode. These studies contribute significantly to understanding the electrochemical properties of these compounds, which could have various practical applications including battery technology, corrosion protection, and sensor development (Beloglazkina et al., 2007).
Molecular Docking and Computational Studies
In the field of drug discovery and molecular biology, the compound and its derivatives have been used in molecular docking and computational studies. For instance, 3-phenyl-2-thioxoimidazolidin-4-one derivatives were synthesized and their binding interactions with the Estrogen Receptor (3ERT) were studied through molecular docking. Such studies provide insights into the potential therapeutic applications of these compounds in treating diseases like breast cancer (Vanitha et al., 2021).
Synthesis and Characterization of Derivatives
There have been significant efforts in synthesizing and characterizing various derivatives of 3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one. These studies not only expand the chemical knowledge of these compounds but also explore their potential applications in different fields, such as antimicrobial and antifungal activities, which have immense value in pharmaceutical and biomedical research (Abd El Zein et al., 2011).
Computational and Structural Chemistry
In the realm of computational and structural chemistry, studies have been conducted on the charge transfer molecular complexes of derivatives of 3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one. These studies are crucial for understanding the electronic structure and properties of these compounds, which has implications in material science and molecular electronics (TayebehHadadi & PouyaKarimi, 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-ethyl-1-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-3-13-11(15)8-14(12(13)16)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBCQWWQZFTDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CN(C1=S)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497792.png)
![9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2497793.png)
![N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2497794.png)


![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2497801.png)





![N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2497811.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2497813.png)